N-ethyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide
Description
N-ethyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide is a pyrimidoindole-derived acetamide characterized by a complex heterocyclic core. The structure features a pyrimido[5,4-b]indole scaffold substituted with ethyl, methoxy, and methyl groups at positions 3, 8, and 5, respectively. The sulfanyl (-S-) bridge links the core to an N-ethyl-N-phenylacetamide moiety.
Properties
IUPAC Name |
N-ethyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-5-27(16-10-8-7-9-11-16)20(29)15-32-24-25-21-18-14-17(31-4)12-13-19(18)26(3)22(21)23(30)28(24)6-2/h7-14H,5-6,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDINIIOAAOQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N(CC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea typically involves the condensation of 1-methyl-1H-benzimidazole with an appropriate phenylurea derivative. The reaction is usually carried out in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction conditions may vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction of nitro groups will produce amines.
Scientific Research Applications
N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-phenylurea involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and hypothesized biological implications.
Structural Analogues and Key Features
Substituent Effects on Physicochemical Properties
The 8-methoxy group may increase metabolic stability by steric hindrance or reduced oxidative metabolism . The N-phenylacetamide group contributes to π-π stacking interactions in target binding .
- The trifluoromethoxy (-OCF₃) group on the phenyl ring introduces strong electron-withdrawing effects, which could improve resistance to enzymatic degradation but reduce solubility.
The 4-ethylphenyl group increases lipophilicity, favoring passive diffusion across biological membranes.
499102-12-4 : The hexahydrobenzothieno pyrimidine core reduces planar rigidity, possibly altering pharmacokinetic profiles (e.g., half-life) compared to fully aromatic systems.
Biological Activity
N-ethyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.6 g/mol. The compound features a pyrimidine core with various substituents that may enhance its biological efficacy compared to similar compounds .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- DNA/RNA Modulation : It could modulate gene expression or interfere with nucleic acid synthesis.
- Cell Signaling Pathways : The compound might affect signaling pathways that regulate cell growth, differentiation, and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-ethyl derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
| Compound D | Hep-2 | 0.74 |
| Compound E | A549 | 0.28 |
These values suggest that the compound exhibits potent anticancer properties, particularly against the Hep-2 and A549 cell lines .
Case Studies
- Study on Anticancer Effects : A study investigated the effects of similar pyrimidine derivatives on breast cancer (MCF7) and lung cancer (A549) cells. The results indicated that certain derivatives led to significant apoptosis in cancer cells at low concentrations (IC50 values ranging from 0.28 µM to 12.50 µM) .
- In Vivo Studies : Additional research has focused on the in vivo effects of these compounds in animal models, assessing their potential for systemic toxicity and therapeutic efficacy. Results showed that the compounds significantly inhibited tumor growth without severe side effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
